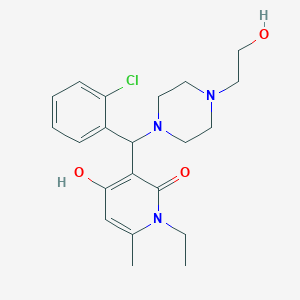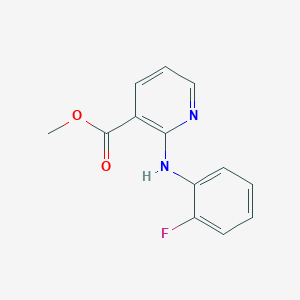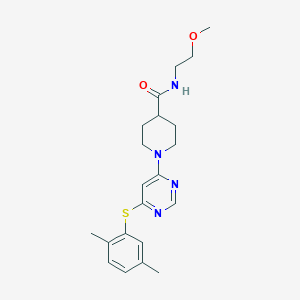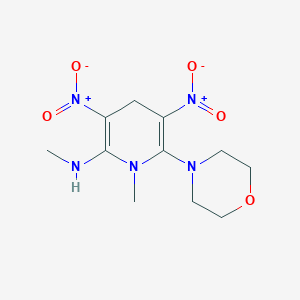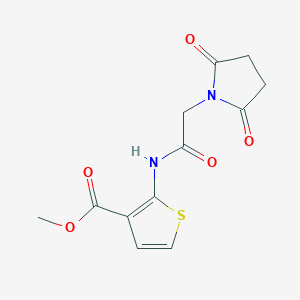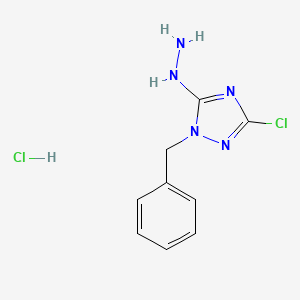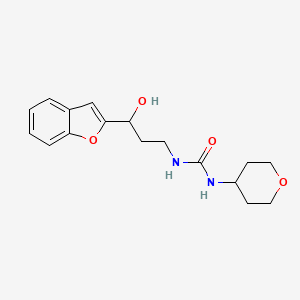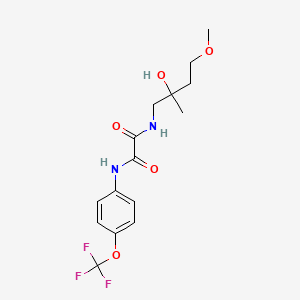![molecular formula C10H16O4 B2409133 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid CAS No. 2248348-43-6](/img/structure/B2409133.png)
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. It has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases such as asthma, arthritis, and atherosclerosis.
Mechanism of Action
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid works by inhibiting the enzyme 5-lipoxygenase-activating protein (FLAP), which is responsible for the activation of 5-lipoxygenase (5-LO). 5-LO is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. By inhibiting FLAP, 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid prevents the activation of 5-LO and the subsequent biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid for lab experiments is its specificity for FLAP, which allows researchers to study the specific effects of inhibiting this enzyme. However, one limitation of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Future Directions
There are a number of potential future directions for research on 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid. One area of interest is the development of more potent FLAP inhibitors with fewer off-target effects. Another area of interest is the potential use of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid in combination with other anti-inflammatory agents to achieve synergistic effects. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer effects of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid and to explore its potential use in cancer therapy.
Synthesis Methods
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid can be synthesized using a multi-step process that involves the reaction of 3-methylcyclobutanone with methylmagnesium bromide, followed by the addition of methoxyacetyl chloride and subsequent hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are potent mediators of inflammation. This inhibition results in a reduction of inflammation and associated symptoms such as pain, swelling, and redness. 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6-3-7(4-6)5-8(9(11)12)10(13)14-2/h6-8H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCIAHSWMUEJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CC(C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


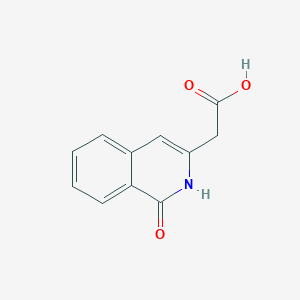
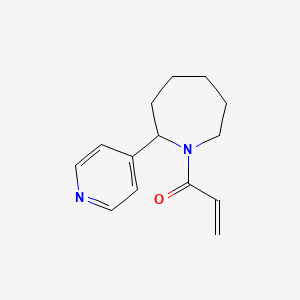
![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)
